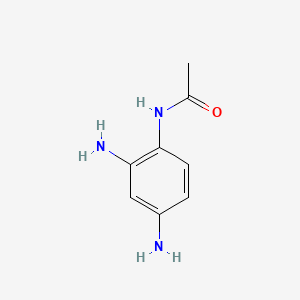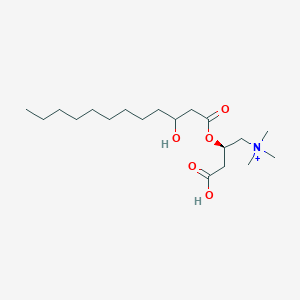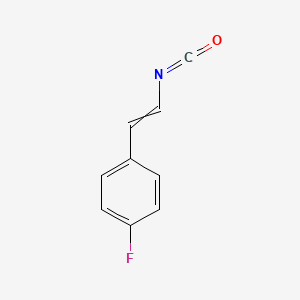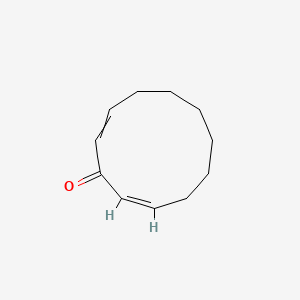
(2Z,10E)-2,10-Cycloundecadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,10E)-2,10-Cycloundecadien-1-one is an organic compound characterized by its unique structure, which includes a cycloundecane ring with two conjugated double bonds at positions 2 and 10
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,10E)-2,10-Cycloundecadien-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which utilizes a catalyst such as Grubbs’ catalyst to facilitate the formation of the cycloundecane ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale RCM reactions with optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,10E)-2,10-Cycloundecadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding cycloundecane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the ring. Reagents such as halogens or organometallic compounds are often used.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and diols.
Reduction: Cycloundecane derivatives.
Substitution: Halogenated cycloundecadienes and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,10E)-2,10-Cycloundecadien-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis and material science.
Biology
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and polymers. Its ability to undergo various chemical transformations makes it a versatile building block for industrial applications.
Wirkmechanismus
The mechanism of action of (2Z,10E)-2,10-Cycloundecadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways, making the compound of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,10E)-10-Hexylidenedodec-2-enedial: This compound has a similar structure but includes additional functional groups, making it more reactive in certain chemical reactions.
(2Z,10E)-2,6,9,9-Tetramethylcycloundeca-2,10-dien-1-one: This derivative has methyl groups at specific positions, altering its chemical properties and reactivity.
Uniqueness
(2Z,10E)-2,10-Cycloundecadien-1-one is unique due to its specific ring structure and conjugated double bonds, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(2Z)-cycloundeca-2,10-dien-1-one |
InChI |
InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7-10H,1-6H2/b9-7-,10-8? |
InChI-Schlüssel |
QSJQMVFEXQCVMP-FWMMZFIKSA-N |
Isomerische SMILES |
C1CCC/C=C\C(=O)C=CCC1 |
Kanonische SMILES |
C1CCCC=CC(=O)C=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


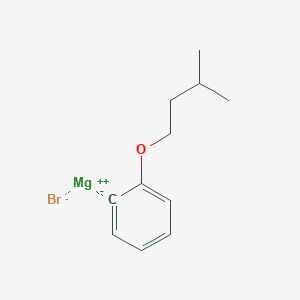
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)

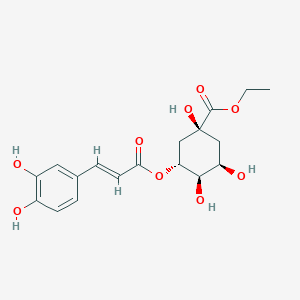
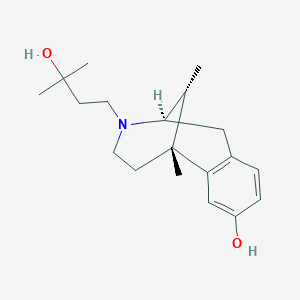
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
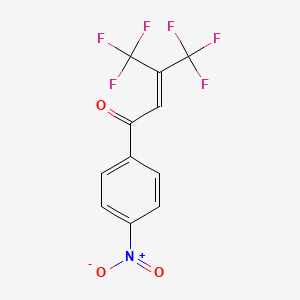
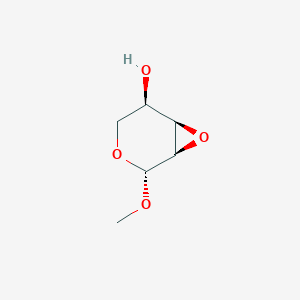
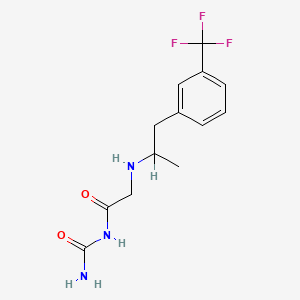
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
